molecular formula C₂₅H₃₄ClNO₃ B1162800 (S)-Sibutramine (S)-Mandelate

(S)-Sibutramine (S)-Mandelate

Cat. No.: B1162800
M. Wt: 432
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Sibutramine (S)-Mandelate is a high-purity salt form of Sibutramine, provided as a powder for research applications. Sibutramine is a centrally-acting agent originally developed for obesity treatment that functions as a serotonin–norepinephrine reuptake inhibitor (SNRI) . Its therapeutic effects are attributed to active metabolites that suppress appetite by inhibiting the presynaptic reuptake of monoaminergic neurotransmitters, namely norepinephrine and serotonin, and to a lesser extent, dopamine, in the central nervous system . This action increases the availability of these neurotransmitters in synaptic clefts, enhancing satiety and reducing food intake . Research indicates that the enantiomeric purity of Sibutramine metabolites is critical, as the (R)-enantiomers demonstrate significantly more potent anorectic effects compared to the (S)-enantiomers . This makes (S)-Sibutramine a vital compound for comparative studies in pharmacological research aimed at elucidating the specific roles of different stereoisomers in regulating energy homeostasis and food reward pathways . The mandelate salt form enhances the compound's stability and handling properties for laboratory use. Researchers should note that pharmaceutical use of racemic sibutramine has been discontinued in many markets due to cardiovascular safety concerns . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. It is supplied with a minimum purity of 98% and should be stored refrigerated or frozen, protected from air and light .

Properties

Molecular Formula

C₂₅H₃₄ClNO₃

Molecular Weight

432

Synonyms

(R)-1-(1-(4-Chlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine (R)-2-Hydroxy-2-phenylacetate

Origin of Product

United States

Synthetic Routes and Enantiomeric Resolution of S Sibutramine S Mandelate

Strategies for the Stereoselective Synthesis of (S)-Sibutramine

Stereoselective synthesis aims to directly produce the desired (S)-enantiomer of sibutramine (B127822), thereby avoiding the need for subsequent resolution steps and the loss of 50% of the material as the undesired enantiomer.

Asymmetric synthesis introduces a chiral element into the reaction to influence the stereochemical outcome. For the synthesis of chiral amines like sibutramine, several asymmetric strategies can be employed.

One prominent method is catalytic asymmetric hydrogenation . This approach has been successfully utilized for the synthesis of a precursor to the (R)-enantiomer of di-des-methylsibutramine. In this reported synthesis, a dienamide intermediate was subjected to ruthenium-catalyzed asymmetric hydrogenation using an atropisomeric diphosphine ligand, (R)-MeOBiPheP. This process yielded the chiral amide with an enantiomeric excess (ee) of 98.5% nih.gov. Subsequent hydrolysis of the amide provided the desired amine without any loss of enantioselectivity nih.gov. A similar strategy, employing a catalyst with the opposite chirality, could foreseeably be used to produce the (S)-enantiomer precursor.

Enzymatic strategies also represent a powerful tool in asymmetric synthesis. nih.gov Biocatalysis can offer high enantioselectivity under mild reaction conditions. While specific enzymatic routes for (S)-Sibutramine are not extensively detailed in the provided research, enzymes such as transaminases are widely used for the synthesis of chiral amines. nih.gov

Asymmetric organocatalysis is another modern approach that avoids the use of metals. mdpi.com Chiral organic molecules are used to catalyze the reaction and induce stereoselectivity. For the synthesis of a molecule like sibutramine, an organocatalytic asymmetric alkylation or a Michael addition to a precursor could be envisioned.

The use of a chiral auxiliary is a classical and effective method for stereoselective synthesis. wikipedia.org In this approach, an achiral substrate is temporarily bonded to a chiral auxiliary, which directs the stereochemical course of subsequent reactions. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

A variety of chiral auxiliaries are available for the synthesis of chiral amines and related compounds. sigmaaldrich.com Examples of commonly used chiral auxiliaries include:

Oxazolidinones (Evans auxiliaries)

Pseudoephedrine and its derivatives like pseudoephenamine harvard.edu

tert-Butanesulfinamide (Ellman's auxiliary) osi.lv

SAMP/RAMP hydrazines

For instance, an achiral precursor of sibutramine could be coupled to a chiral auxiliary. Subsequent diastereoselective alkylation or reduction would create the desired stereocenter under the influence of the auxiliary. The final step would be the cleavage of the auxiliary to release the enantiomerically pure (S)-Sibutramine. Pseudoephenamine has been noted as a particularly effective chiral auxiliary, in some cases providing superior diastereoselectivity compared to pseudoephedrine. harvard.edu

Table 1: Overview of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Class Example Key Features
Oxazolidinones (S)-4-Benzyl-2-oxazolidinone Widely used for stereoselective alkylations and aldol (B89426) reactions. wikipedia.org
Amino Alcohols (1S,2S)-(+)-Pseudoephedrine Forms chiral amides that direct alkylation reactions. wikipedia.org
Sulfinamides (R)-(+)-2-Methyl-2-propanesulfinamide Effective for the asymmetric synthesis of chiral amines. osi.lv
Hydrazines (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) Used to form chiral hydrazones for asymmetric alkylation.

Classical Resolution Methods Utilizing Chiral Acids for Sibutramine Enantiomers

Classical resolution remains a widely used method for obtaining enantiomerically pure compounds. This technique involves the separation of a racemic mixture by converting the enantiomers into diastereomers, which possess different physical properties and can therefore be separated. libretexts.orglibretexts.org

For a basic compound like sibutramine, resolution can be achieved by forming diastereomeric salts with a chiral acid. (S)-Mandelic acid is a commonly used chiral resolving agent for racemic bases. libretexts.org

The process involves reacting racemic sibutramine, which is a mixture of (S)-Sibutramine and (R)-Sibutramine, with an enantiomerically pure chiral acid, in this case, (S)-Mandelic acid. This acid-base reaction results in the formation of two diastereomeric salts:

(S)-Sibutramine (S)-Mandelate

(R)-Sibutramine (S)-Mandelate

These two diastereomeric salts are not mirror images of each other and thus have different physical properties, most importantly, different solubilities in a given solvent. libretexts.org This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution, while the other remains dissolved. After separation of the crystalline salt, the pure (S)-Sibutramine enantiomer can be recovered by treatment with a base to neutralize the mandelic acid.

The success of a diastereomeric salt resolution is highly dependent on the crystallization conditions. The goal is to maximize the yield and purity of the desired diastereomeric salt, this compound. Several factors must be optimized to achieve an efficient separation. nih.gov

Key Optimization Parameters:

Solvent: The choice of solvent is crucial as it determines the solubilities of the two diastereomeric salts. An ideal solvent will maximize the solubility difference between the two salts.

Temperature: Temperature affects solubility. Cooling the solution is often used to induce crystallization of the less soluble salt. The rate of cooling can also impact crystal size and purity. A study on the resolution of halogenated mandelic acids found that a crystallization temperature of -18 °C was optimal for achieving high resolution efficiency and optical purity. nih.gov

Concentration: The concentration of the salts in the solution will affect the point at which crystallization begins. Supersaturation is necessary for crystallization to occur.

Molar Ratio of Resolving Agent: The stoichiometry between the racemic mixture and the resolving agent can influence the efficiency of the resolution. nih.gov

While specific optimized conditions for the crystallization of this compound are not detailed in the provided search results, the general principles of diastereomeric salt crystallization would be applied. This would involve screening various solvents and temperatures to identify conditions that provide the this compound salt in high diastereomeric excess and good yield. rsc.org Multiple recrystallizations may be necessary to achieve the desired level of purity. uspto.gov

Derivatization and Precursor Chemistry for Sibutramine Stereoisomers

The synthesis of sibutramine and its stereoisomers begins with readily available chemical precursors. The core structure of sibutramine is typically constructed through a series of chemical transformations.

A common synthetic route starts with 4-chlorobenzyl cyanide. google.com This precursor is reacted with 1,3-dibromopropane (B121459) in the presence of a base to form the cyclobutane (B1203170) ring, yielding 1-(4-chlorophenyl)-1-cyclobutyl cyanide. google.com This intermediate is a key building block for sibutramine and its derivatives.

The chemistry of sibutramine also includes its metabolites, which are themselves chiral compounds. The primary active metabolites are mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2), formed by N-demethylation of the parent compound. researchgate.net The synthesis of these metabolites is also of interest for pharmacological studies. ic.ac.uk

Table 2: Key Precursors in Sibutramine Synthesis

Precursor Chemical Name Role in Synthesis
4-Chlorobenzyl cyanide 2-(4-Chlorophenyl)acetonitrile Starting material for the aromatic portion of the molecule. google.com
1,3-Dibromopropane 1,3-Dibromopropane Used to construct the cyclobutane ring. google.com
1-(4-Chlorophenyl)-1-cyclobutyl cyanide 1-(4-Chlorophenyl)cyclobutane-1-carbonitrile Key intermediate containing the cyclobutane ring. google.com
Isobutylmagnesium chloride Isobutylmagnesium chloride Grignard reagent used to introduce the isobutyl side chain. ic.ac.uk

Stereochemical Characterization and Absolute Configuration Determination

Spectroscopic Methods for Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of a chiral drug substance is a crucial aspect of quality control. Spectroscopic methods offer powerful tools for this purpose, enabling the differentiation and quantification of enantiomers.

Chiral Nuclear Magnetic Resonance Spectroscopy ((¹H-NMR, 2D ROESY))

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. In the context of chiral molecules, specialized NMR techniques can be used to distinguish between enantiomers. The addition of a chiral selector, such as a cyclodextrin (B1172386) derivative, to a solution of sibutramine (B127822) enantiomers can induce diastereomeric interactions. nih.gov These interactions lead to a phenomenon known as enantiomer signal separation in the ¹H-NMR spectrum, where corresponding protons in the two enantiomers exhibit slightly different chemical shifts. nih.gov

For the analysis of sibutramine, the N-methyl proton peaks, which appear as a singlet, are often selected for monitoring due to their simplicity and clear separation upon interaction with a chiral selector like methyl-β-cyclodextrin (M-β-CD). nih.gov The degree of separation is influenced by factors such as the concentration of the chiral selector and the temperature of the analysis. nih.gov

Two-dimensional Rotating frame Overhauser Effect Spectroscopy (2D ROESY) provides further insight into the host-guest interactions between sibutramine and the chiral selector. nih.gov By detecting through-space correlations between protons, 2D ROESY can help to elucidate the structure of the transient diastereomeric complex formed, confirming the nature of the chiral recognition event. nih.govresearchgate.net

Table 1: Optimized Conditions for ¹H-NMR Enantiomeric Discrimination of Sibutramine

ParameterOptimized Value
Chiral SelectorMethyl-β-cyclodextrin (M-β-CD)
Sibutramine Concentration0.5 mg/mL
M-β-CD Concentration10 mg/mL
Temperature10°C
Monitored Proton SignalN-methyl protons (at ~2.18 ppm)

This data is based on studies discriminating sibutramine enantiomers and may be applicable to its mandelate (B1228975) salt. nih.gov

Chiral Chromatographic Methods for Enantiomeric Excess Determination (e.g., LC-MS/MS with Chiral Stationary Phases)

Chiral chromatography is a powerful and widely used technique for the separation and quantification of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their differential retention and, consequently, their separation. nih.govactamedicamarisiensis.ro

For the analysis of sibutramine and its metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with a chiral stationary phase column is a highly sensitive and specific method. nih.govnih.gov Various types of CSPs have been successfully employed for the enantioseparation of sibutramine, including protein-based columns (e.g., α-acid glycoprotein) and polysaccharide-based columns (e.g., Chiralcel OD). actamedicamarisiensis.ronih.gov

The choice of mobile phase is critical for achieving optimal separation. A common mobile phase for the separation of sibutramine enantiomers on a Chiral-AGP stationary phase consists of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724). nih.gov The separated enantiomers are then detected and quantified by tandem mass spectrometry, which provides excellent sensitivity and selectivity. nih.govnih.gov This methodology allows for the accurate determination of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other.

Table 2: Example of Chiral LC-MS/MS Method Parameters for Sibutramine Enantiomers

ParameterCondition
Chromatography
ColumnChiral-AGP stationary phase
Mobile Phase10 mM ammonium acetate buffer (pH 4.03 with acetic acid):acetonitrile (94:6, v/v)
Mass Spectrometry
DetectionTandem Mass Spectrometry (MS/MS)

This data is derived from a method developed for the analysis of sibutramine and its metabolites in biological matrices. nih.gov

X-ray Crystallography for Absolute Stereochemistry Assignment of Sibutramine Mandelate Salts

While spectroscopic and chromatographic methods are excellent for determining enantiomeric purity, X-ray crystallography stands as the definitive technique for the unambiguous determination of the absolute configuration of a chiral molecule. nih.gov This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way the X-rays are scattered by the electrons in the molecule provides a detailed three-dimensional map of the atomic positions. mdpi.com

For sibutramine mandelate salts, obtaining a single crystal of suitable quality is the first critical step. The crystal structure reveals the precise spatial arrangement of both the sibutramine cation and the mandelate anion, including the absolute stereochemistry at the chiral centers of both ions. mdpi.com The assignment of the absolute configuration is often confirmed by refining the crystallographic data using anomalous dispersion effects. nih.gov

The crystal structure of a salt can provide valuable information about the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. Patents related to various salts of sibutramine often include X-ray powder diffraction (XRPD) data, which provides characteristic peaks at specific 2θ values, serving as a fingerprint for a particular crystalline form. google.comgoogle.com While XRPD is more commonly used for phase identification and polymorphism screening, single-crystal X-ray diffraction is the gold standard for absolute configuration determination.

Optical Rotation and Circular Dichroism Spectroscopy for Stereochemical Elucidation

Chiral molecules have the unique property of interacting with plane-polarized light, causing the plane of polarization to rotate. This phenomenon is known as optical rotation and is a fundamental characteristic of optically active compounds. wikipedia.org The direction and magnitude of this rotation are specific to each enantiomer. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent. wikipedia.org The measurement of optical rotation is a classic method for characterizing chiral substances and can be used to determine the enantiomeric purity of a sample.

Circular Dichroism (CD) spectroscopy is another chiroptical technique that provides more detailed stereochemical information. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. yale.eduyale.edu A CD spectrum plots this differential absorption as a function of wavelength. yale.edu The resulting spectrum is unique to a specific enantiomer and can be used as a spectroscopic fingerprint. For complex molecules, theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given absolute configuration. nih.gov By comparing the experimentally measured CD spectrum with the calculated spectrum, the absolute configuration of the molecule can be assigned. nih.gov Both optical rotation and circular dichroism are valuable, non-destructive methods for the stereochemical analysis of (S)-Sibutramine (S)-Mandelate.

Solid State Chemistry and Crystallography of S Sibutramine S Mandelate

Polymorphism and Amorphism Studies of Sibutramine (B127822) Salts

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of pharmaceutical science as different polymorphs can exhibit varied physicochemical properties. Studies on other sibutramine salts, such as sibutramine hydrochloride and fumarate (B1241708), have identified the existence of different polymorphic and amorphous forms. For instance, sibutramine fumarate has been characterized in at least two crystalline forms (Form I and Form II) as well as an amorphous state. These forms are typically identified and characterized by techniques like Powder X-ray Diffractometry (PXRD) and thermal analysis. However, no studies have been published on the potential polymorphic or amorphous forms of (S)-Sibutramine (S)-Mandelate.

Cocrystallization Research Involving Mandelate (B1228975) Salts

Cocrystallization is a widely used technique in crystal engineering to modify the physical properties of active pharmaceutical ingredients. Mandelic acid, being a chiral molecule with robust hydrogen bonding capabilities (a carboxylic acid and a hydroxyl group), is a common coformer used to form diastereomeric cocrystals or salts for the purpose of chiral resolution. Research has demonstrated the formation of diastereomeric cocrystal pairs of S-mandelamide (a derivative of mandelic acid) with both S- and R-enantiomers of mandelic acid itself. These studies explore how stereochemistry influences the crystal packing and supramolecular interactions. Despite the prevalence of mandelic acid in cocrystallization studies, there is no documented research on its cocrystallization or salt formation specifically with sibutramine.

Thermal Behavior and Phase Transitions of Sibutramine Crystalline Forms

The thermal behavior of pharmaceutical solids is essential for understanding their stability and processing characteristics. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate melting points, phase transitions, and decomposition temperatures. For example, the monohydrated form of sibutramine hydrochloride undergoes dehydration upon heating, a process that can be monitored by TG/DSC methods. Different salts and polymorphs of sibutramine exhibit distinct thermal profiles. A thermal analysis of this compound would be expected to reveal its melting point, any potential solid-solid phase transitions (enantiotropic or monotropic), and its thermal stability. This data would be crucial for determining appropriate storage and formulation conditions. No such thermal analysis data has been published for this specific compound.

Spectroscopic Analysis of Solid-State Forms (e.g., Solid-State (13)C NMR, Powder X-ray Diffractometry)

Solid-state analytical techniques provide invaluable information about the structure and form of crystalline and amorphous materials.

Powder X-ray Diffractometry (PXRD) is the primary technique for identifying crystalline phases. Each crystalline form of a compound produces a unique diffraction pattern, acting as a fingerprint. Patents and studies on sibutramine maleate, fumarate, and various (R)-sibutramine salts provide specific PXRD peak lists (2θ values) to characterize their distinct crystalline forms.

Solid-State Carbon-13 Nuclear Magnetic Resonance (ss(13)C NMR) is another powerful tool for characterizing solid forms. It is sensitive to the local environment of each carbon atom in the crystal lattice. Differences in crystal packing between polymorphs result in different chemical shifts, allowing for their differentiation. Studies have utilized ss(13)C NMR to characterize sibutramine in its different crystalline environments.

A complete solid-state characterization of this compound would necessitate both PXRD and ss(13)C NMR analyses to definitively identify its crystalline form and distinguish it from any potential polymorphs or an amorphous state. This data is not currently available in the scientific literature.

Mechanistic Pharmacology and Pre Clinical Receptor Interactions of Sibutramine Enantiomers and Metabolites

In Vitro Monoamine Neurotransmitter Reuptake Inhibition Profiles of Sibutramine (B127822) and its Active Metabolites

The primary mechanism of action of sibutramine's active metabolites is the inhibition of the reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and to a lesser extent, dopamine (B1211576) (DA) at the synaptic cleft. In vitro studies have demonstrated that while the parent compound, sibutramine, is a weak inhibitor of monoamine reuptake, its metabolites, M1 and M2, are significantly more potent.

The active metabolites of sibutramine exhibit stereoselective inhibition of the serotonin transporter. In vitro studies have shown that both enantiomers of the M1 and M2 metabolites are effective inhibitors of 5-HT reuptake. Specifically, the (R)-enantiomers of both desmethylsibutramine (B128398) and didesmethylsibutramine (B18375) have been reported to be potent inhibitors of the serotonin transporter. nih.gov

Similar to their effects on SERT, the metabolites of sibutramine demonstrate stereoselective inhibition of the norepinephrine transporter. The (R)-enantiomers of both desmethylsibutramine and didesmethylsibutramine are potent inhibitors of norepinephrine reuptake. nih.gov In general, the active metabolites of sibutramine show a high affinity for the norepinephrine transporter. nih.gov

The inhibition of the dopamine transporter by sibutramine's metabolites is less potent compared to their effects on SERT and NET. However, there is still a discernible stereoselective effect. The (R)-enantiomers of both desmethylsibutramine and didesmethylsibutramine are more potent inhibitors of dopamine reuptake than their corresponding (S)-enantiomers. nih.gov

Table 1: In Vitro Monoamine Reuptake Inhibition (IC50, nM) of Sibutramine Metabolite Enantiomers

CompoundNorepinephrine (NE)Serotonin (5-HT)Dopamine (DA)
(R)-Desmethylsibutramine2.89.427
(S)-Desmethylsibutramine102940
(R)-Didesmethylsibutramine3.08.815
(S)-Didesmethylsibutramine122843
Data from Glick et al., 2000. nih.gov

Receptor Binding Affinity Studies (in vitro) for Chiral Sibutramine and Metabolites

In vitro receptor binding studies have been conducted to determine the affinity of sibutramine and its active metabolites for a wide range of neurotransmitter receptors. These studies consistently demonstrate that both the parent compound and its M1 and M2 metabolites have low affinity for various receptors, including serotonin (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C), norepinephrine (α1, α2, β), dopamine (D1, D2), muscarinic, and histamine (B1213489) H1 receptors. nih.govdntb.gov.ua This low receptor affinity indicates that the pharmacological effects of sibutramine are not mediated by direct receptor antagonism or agonism but rather through the inhibition of monoamine reuptake.

Pre-clinical Animal Model Studies on Neurochemical Effects and Behavioral Phenotypes

Pre-clinical studies in animal models have been instrumental in elucidating the neurochemical and behavioral effects of sibutramine and its enantiomers. These studies have largely focused on behaviors relevant to the therapeutic effects of the drug, such as feeding and locomotor activity.

Studies in rats have shown that the administration of sibutramine's active metabolites can increase locomotor activity. nih.gov This effect is also stereoselective, with the (R)-enantiomers of both desmethylsibutramine and didesmethylsibutramine being more potent in stimulating locomotor activity compared to their (S)-enantiomers and the racemic parent compound. nih.gov For instance, at a dose of 10 mg/kg, both (R)-desmethylsibutramine and (R)-didesmethylsibutramine produced significant increases in locomotor activity in rats. nih.gov In contrast, the effects of the (S)-enantiomers on locomotor activity were less pronounced. nih.gov

Neurotransmitter Level Modulation in Animal Brain Regions

Sibutramine and its active metabolites, M1 (mono-desmethylsibutramine) and M2 (di-desmethylsibutramine), function as monoamine reuptake inhibitors, thereby increasing the extracellular levels of several key neurotransmitters in the brain. drugbank.comnih.govresearchgate.net Pre-clinical studies using microdialysis in freely-moving rats have elucidated the specific effects of sibutramine administration on neurotransmitter concentrations in different brain regions. nih.govthebiogrid.org

In the hypothalamus, a region critical for regulating appetite and energy homeostasis, sibutramine administration leads to a significant, dose-dependent increase in extracellular dopamine and serotonin levels. thebiogrid.org Similarly, in the frontal cortex and hypothalamus, sibutramine induces a dose-parallel increase in the extracellular concentration of noradrenaline. nih.gov The effect in the cortex is characterized by a gradual and sustained increase, while the hypothalamus shows a more rapid and shorter-duration response. nih.gov This difference may be attributed to regional variations in the regulatory effects of α2-adrenoceptors. nih.gov

Studies have shown that higher doses of sibutramine produce more pronounced effects on neurotransmitter levels. For instance, a 10 mg/kg dose in rats was found to increase hypothalamic dopamine concentrations to 392% of baseline and serotonin to 329% of baseline. thebiogrid.org In the striatum, the same dose increased dopamine to 260% and serotonin to 160% of baseline. thebiogrid.org

Effects of Sibutramine Administration on Extracellular Neurotransmitter Levels in Rat Brain Regions thebiogrid.org
Brain RegionSibutramine Dose (i.p.)NeurotransmitterPeak Increase (% of Baseline ± SEM)
Striatum5 mg/kgDopamine196 ± 24%
Striatum5 mg/kgSerotonin221 ± 28%
Striatum10 mg/kgDopamine260 ± 66%
Striatum10 mg/kgSerotonin160 ± 20%
Hypothalamus5 mg/kgDopamine186 ± 40%
Hypothalamus5 mg/kgSerotonin312 ± 86%
Hypothalamus10 mg/kgDopamine392 ± 115%
Hypothalamus10 mg/kgSerotonin329 ± 104%

Thermogenic Effects in Animal Models (Mechanistic Focus)

The primary mechanism underlying sibutramine's thermogenic effect is the central activation of the sympathetic nervous system. nih.gov The inhibition of serotonin and noradrenaline reuptake in the central nervous system leads to an increased efferent sympathetic drive, particularly to brown adipose tissue (BAT), a key site for thermogenesis in rodents. nih.govnih.gov This sympathetic stimulation of BAT is mediated through the activation of β3-adrenoceptors. nih.govnih.gov The activation of these receptors leads to a substantial increase in glucose utilization in BAT, a direct indicator of metabolic activity. nih.gov

In studies with female Wistar rats, a 10 mg/kg dose of sibutramine or its active metabolites resulted in a sustained increase in oxygen consumption of up to 30% for at least 6 hours. nih.gov This increase in metabolic rate was consistently accompanied by a rise in core body temperature. nih.gov The thermogenic effects were shown to be preventable by the administration of β-adrenoceptor antagonists, confirming the critical role of this pathway. nih.gov

Thermogenic Effects of Sibutramine and its Metabolites in Rats (10 mg/kg dose) nih.gov
CompoundParameterObserved EffectDuration
SibutramineOxygen Consumption (VO₂)Up to 30% increaseSustained for at least 6 hours
Metabolite 1 (M1)Oxygen Consumption (VO₂)Up to 30% increaseSustained for at least 6 hours
Metabolite 2 (M2)Oxygen Consumption (VO₂)Up to 30% increaseSustained for at least 6 hours
Sibutramine & MetabolitesColonic Temperature0.5–1.0°C increaseAssociated with increased VO₂

This dual action of enhancing satiety and stimulating thermogenesis through distinct neurochemical pathways underscores the compound's mechanism for inducing weight loss in animal models. nih.gov

Metabolism and Biotransformation Research Non Clinical and Mechanistic

In Vitro Metabolic Pathways and Enzyme Identification

In vitro studies have been crucial in elucidating the metabolic pathways of sibutramine (B127822). The primary site of metabolism is the liver, where the compound undergoes extensive first-pass metabolism. wikipedia.org The key enzyme responsible for the initial stages of sibutramine's biotransformation is the cytochrome P450 isoenzyme, specifically CYP3A4. drugbank.comnih.govnih.gov This enzyme initiates oxidative N-demethylation, a critical step that converts the parent drug into its pharmacologically active metabolites.

The process involves the sequential removal of methyl groups from the tertiary amine structure of sibutramine. This hepatic metabolism, mediated by CYP3A4, is the rate-limiting step in the formation of the more potent downstream metabolites that are largely responsible for the compound's pharmacological activity. wikipedia.orgdrugbank.com

Identification and Stereochemical Characterization of Active Metabolites (M1, M2)

The hepatic metabolism of sibutramine by CYP3A4 results in the formation of two major active metabolites: mono-desmethylsibutramine (M1 or BTS-54354) and di-desmethylsibutramine (M2 or BTS-54505). wikipedia.orgdrugbank.comnih.gov These metabolites are primary and secondary amines, respectively, and are significantly more potent as monoamine reuptake inhibitors than the parent compound. wikipedia.orgnih.gov

Both M1 and M2 are chiral, and research has shown that the (R)-enantiomers of these metabolites exhibit more potent anorectic effects compared to their (S)-enantiomer counterparts. wikipedia.orgnih.gov In vitro studies using rat brain tissue have demonstrated that M1 and M2 are potent inhibitors of norepinephrine (B1679862) and serotonin (B10506) reuptake. nih.gov They also inhibit dopamine (B1211576) reuptake, although with a lower potency. drugbank.com The formation of these active metabolites is essential for the pharmacological action of sibutramine. nih.gov

Table 1: Active Metabolites of Sibutramine

Metabolite Chemical Name Type Pharmacological Activity
M1 mono-desmethylsibutramine Secondary amine Active
M2 di-desmethylsibutramine Primary amine Active

Formation and Characterization of Inactive Conjugated Metabolites (M5, M6)

Following the initial N-demethylation, the active metabolites M1 and M2 undergo further biotransformation through hydroxylation and conjugation pathways, leading to the formation of pharmacologically inactive metabolites. drugbank.comnih.gov These subsequent metabolic steps result in the creation of metabolites designated as M5 and M6. drugbank.comnih.gov

The conjugation process, a phase II metabolic reaction, typically involves the attachment of endogenous molecules such as glucuronic acid to the hydroxylated metabolites. nih.gov This process increases the water solubility of the metabolites, facilitating their elimination from the body. These conjugated metabolites, M5 and M6, are considered pharmacologically inactive and represent the final products of sibutramine's metabolic cascade before excretion. drugbank.comnih.gov

Enantioselective Metabolism Studies

Studies investigating the metabolism of individual sibutramine enantiomers have revealed significant stereoselectivity in its biotransformation. nih.gov Research using primary cultures of rat hepatocytes has shown that the metabolic profile differs depending on the initial enantiomer. nih.govnih.gov

When (R)-sibutramine was incubated, only the active metabolites M1 and M2 were predominantly formed. nih.gov In contrast, the incubation of (S)-sibutramine resulted in a more complex metabolic profile, yielding four major metabolites (M1, M2, M3, and M4) and several other minor metabolites. nih.gov Furthermore, clear enantioselective formation has been observed for certain hydroxylated derivatives and glucuronide conjugates, indicating that the metabolic processes of hydroxylation and glucuronidation are influenced by the stereochemistry of the molecule. nih.gov This enantioselective metabolism suggests that the pharmacokinetic behavior of sibutramine is dependent on the specific enantiomeric form administered. nih.gov

Table 2: Summary of Enantioselective Metabolism in Rat Hepatocytes

Incubated Enantiomer Major Metabolites Formed
(R)-sibutramine M1, M2
(S)-sibutramine M1, M2, M3, M4, plus minor metabolites

Chemical Analogues and Derivatives of Sibutramine with Stereochemical Significance

Synthesis and Characterization of Stereoisomeric Analogues

The synthesis of sibutramine (B127822) analogues often begins with precursors like 4-chlorobenzyl cyanide and 1,3-dibromopropane (B121459) to construct the key 1-(4-chlorophenyl)cyclobutanecarbonitrile (B19029) intermediate. google.com The creation of stereoisomerically pure analogues, such as individual (R)- and (S)-enantiomers of sibutramine and its metabolites, requires specialized chiral synthesis or separation techniques.

Chiral Separation and Characterization: Various analytical methods have been developed to separate and characterize the enantiomers of sibutramine and its active desmethyl metabolites. These techniques are crucial for studying the pharmacokinetics and pharmacodynamics of each stereoisomer.

Chromatographic Methods: High-performance liquid chromatography (HPLC) using a chiral stationary-phase column is a common and effective method for separating the R(+)- and S(-)-isomers of sibutramine and its metabolites, mono-desmethylsibutramine (MDS) and di-desmethylsibutramine (DDS). nih.gov

Capillary Electrophoresis (CE): CE has been successfully used to discriminate between sibutramine enantiomers, often employing cyclodextrin (B1172386) derivatives as chiral selectors. nih.govresearchgate.net

Spectroscopic Methods: Proton nuclear magnetic resonance (¹H-NMR) spectroscopy, in conjunction with chiral selectors like methyl-β-cyclodextrin (M-β-CD), allows for the differentiation and quantification of enantiomers. nih.gov Advanced techniques such as 2D ROESY can be used to propose the structure of the inclusion complex between the enantiomer and the chiral selector. nih.govresearchgate.net

Synthesis of Novel Derivatives: Strategies for creating novel derivatives include selective modifications of the parent sibutramine molecule. For instance, a derivative has been synthesized by reacting sibutramine with 4-aminophenol. ijmps.org The resulting compound was characterized using a suite of analytical instruments, including Fourier-transform infrared spectroscopy (FTIR), ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure. ijmps.org

Structure-Activity Relationships at the Molecular/Receptor Level for Stereoisomers

The primary mechanism of action for sibutramine's active metabolites is the inhibition of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) reuptake, with a lesser effect on dopamine (B1211576) (DA) reuptake. researchgate.netnih.gov The stereochemistry of these metabolites significantly influences their potency and selectivity at the monoamine transporters.

Pharmacological studies have demonstrated clear enantioselective differences in activity. The (R)-enantiomers of the active metabolites, (R)-desmethylsibutramine and (R)-didesmethylsibutramine, are substantially more potent inhibitors of norepinephrine and serotonin reuptake than their corresponding (S)-enantiomers. nih.gov In vivo studies in rats have shown that (R)-sibutramine produces a more significant dose-dependent decrease in body weight and food intake compared to the racemic mixture or the (S)-enantiomer. nih.govijpp.com Conversely, (S)-sibutramine was observed to slightly increase body weight and food intake. nih.govijpp.com

The following table summarizes the in vitro inhibitory activity of sibutramine's enantiomeric metabolites on monoamine uptake.

CompoundNorepinephrine (NE) Uptake IC₅₀ (nM)Serotonin (5-HT) Uptake IC₅₀ (nM)Dopamine (DA) Uptake IC₅₀ (nM)
(R)-desmethylsibutramine 2.910.234.6
(S)-desmethylsibutramine 24.329.8102.0
(R)-didesmethylsibutramine 1.34.419.3
(S)-didesmethylsibutramine 14.118.163.8
Data sourced from in vitro uptake inhibition assays. nih.gov

These data clearly indicate that the (R)-isomers are the more pharmacologically active components, exhibiting greater potency at the target transporters.

Investigation of Modified Cyclobutane (B1203170) Ring Systems and Side Chains

The cyclobutane ring is a critical structural motif in sibutramine and its analogues, contributing to the molecule's unique three-dimensional shape and conformational rigidity. nih.gov Modifications to this ring system or the associated side chains can significantly alter the pharmacological properties of the resulting compounds.

Research in medicinal chemistry highlights that incorporating a cyclobutane ring can:

Impart Conformational Restriction: Locking the molecule into a specific spatial arrangement can enhance its binding affinity to a target receptor. nih.gov

Increase Metabolic Stability: The strained carbocycle can be less susceptible to metabolic degradation compared to more flexible alkyl chains. nih.gov

Direct Pharmacophore Groups: The rigid structure helps to orient key functional groups in the optimal position for receptor interaction. nih.gov

The synthesis of novel analogues often involves exploring these principles. For example, thermal [2+2] cycloaddition reactions can be used to create new substituted cyclobutane skeletons, which can then be transformed into various derivatives. nih.gov While specific examples of systematic modification of the sibutramine cyclobutane ring are not extensively detailed in the provided literature, the general principles of medicinal chemistry suggest that altering its substitution pattern or replacing it with other cyclic systems (e.g., cyclopentane, cyclohexane) would likely have a profound impact on activity, potentially by altering the orientation of the 4-chlorophenyl group relative to the amine side chain.

Impact of Stereochemistry on Mechanistic Profiles of Analogues

Metabolic Stereoselectivity: The biotransformation of sibutramine is highly stereoselective. In vitro studies using rat hepatocytes have shown that (R)-sibutramine is primarily metabolized into two metabolites (mono- and di-desmethylsibutramine). ijpp.com In contrast, (S)-sibutramine and the racemic mixture are converted into four major metabolites and several minor ones. ijpp.com This suggests that the (S)-enantiomer undergoes a more complex metabolic pathway. From a pharmacokinetic standpoint, the simpler metabolic profile of (R)-sibutramine may be considered more advantageous. ijpp.comresearchgate.net

Pharmacodynamic Differences: The differences in potency at the molecular level translate directly to different in vivo effects. The superior anorexic effect of (R)-sibutramine is a direct consequence of its enantiomer's higher potency at inhibiting norepinephrine and serotonin reuptake. nih.govnih.gov Furthermore, the (R)-enantiomers of the metabolites have been shown to be more potent in animal models measuring locomotor activity, an effect linked to dopamine transporter interaction. nih.gov This demonstrates that stereochemistry not only affects the primary therapeutic action but also other pharmacological activities. The ability to separate these effects based on stereochemistry is a key area of investigation for developing safer and more effective therapeutic agents. nih.gov

Patent Landscape Analysis from a Chemical Synthesis and Formulation Perspective

Review of Patents Pertaining to (S)-Sibutramine Synthesis and Resolution

The synthesis of enantiomerically pure (S)-Sibutramine has been a subject of considerable patent activity, primarily focusing on the resolution of racemic sibutramine (B127822). A key strategy disclosed in the patent literature involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

One prominent patent, WO2010087544A1, describes an optical resolution method for racemic sibutramine utilizing optically active tartaric acid as the resolving agent. google.com This method allows for the separation of the (R) and (S) enantiomers. The same patent also discloses a method for the racemization of (S)-sibutramine, which can be useful for recycling the undesired enantiomer in a manufacturing process. google.com

The use of mandelic acid as a resolving agent for sibutramine-related compounds is also documented. Patent ES2260195T3 details a method for preparing optically pure (R)-didesmethylsibutramine, a metabolite of sibutramine, by treating the racemic mixture with (R)-mandelic acid. google.com This process yields the (R)-mandelate salt of (R)-didesmethylsibutramine, demonstrating the utility of mandelic acid in achieving chiral separation within this class of compounds. google.com

Broader patent documents, such as WO1998013034A1, also describe general methods for the resolution of sibutramine enantiomers. google.com These methods include the formation of diastereoisomeric salts or complexes that can be separated by crystallization, as well as chromatographic techniques. google.com

The following table summarizes key patents related to the synthesis and resolution of sibutramine enantiomers.

Patent NumberKey Findings/ClaimsResolving AgentRelevance to (S)-Sibutramine
WO2010087544A1Optical resolution of racemic sibutramine and racemization of (S)-sibutramine. google.comOptically active tartaric acid google.comDirectly addresses the separation of (S)-Sibutramine from its racemate.
ES2260195T3Preparation of optically pure (R)-didesmethylsibutramine. google.com(R)-Mandelic acid google.comDemonstrates the use of mandelic acid for chiral resolution of a key sibutramine metabolite.
WO1998013034A1General methods for resolving enantiomers, including the formation of diastereoisomeric salts. google.comNot specified, general principleProvides a general framework for the resolution of sibutramine enantiomers.
WO2001000205A1Describes preparing enantiomers by resolving the primary amine racemate and then converting the optically pure amine to the desired product. google.comNot specified, general principleOutlines an alternative synthetic route to enantiomerically pure sibutramine derivatives.

Patent Applications for Novel Crystalline Forms and Salts (e.g., Mandelate (B1228975), Malate)

The development of novel crystalline forms and salts of active pharmaceutical ingredients is a common strategy to improve physicochemical properties such as solubility, stability, and bioavailability, and to secure intellectual property. In the case of sibutramine, several patents have been filed for new salt forms.

Patent WO2006090999A1 specifically discloses anhydrous sibutramine malates, highlighting their improved stability and solubility. google.com Another patent, WO2006073290A1, describes dicarboxylic acid salts of sibutramine, including oxalate and malonate, and notes a preference for their crystalline forms due to favorable physical properties. google.com

For the individual enantiomers, patent WO2010087544A1 claims anhydrous crystalline salts of (R)-sibutramine, such as tartrate, hydrogen sulfate, and benzenesulfonate. google.com While this patent focuses on the (R)-enantiomer, it underscores the patentability of specific salt forms of the individual enantiomers.

Although a specific patent for (S)-Sibutramine (S)-Mandelate was not identified in the searched documents, the use of mandelic acid as a resolving agent for a sibutramine metabolite (as seen in ES2260195T3) suggests that the resulting mandelate salt could be a subject of patent protection. google.com The formation of a stable, crystalline mandelate salt would be a logical step in the development of the (S)-enantiomer.

The following table provides an overview of patents related to novel crystalline forms and salts of sibutramine.

Patent NumberNovel Form/Salt ClaimedKey Advantages Mentioned
WO2006090999A1Anhydrous sibutramine malates google.comImproved stability and solubility google.com
WO2006073290A1Dicarboxylic acid salts of sibutramine (e.g., oxalate, malonate) google.comFavorable physical properties of crystalline forms google.com
WO2010087544A1Anhydrous crystalline (R)-sibutramine salts (tartrate, hydrogen sulfate, benzenesulfonate) google.comHigh water solubility and stability google.com

Intellectual Property on Chiral Separation Technologies Applied to Sibutramine

The intellectual property surrounding the chiral separation of sibutramine extends to the technologies employed for this purpose. Patents in this area often claim not the compound itself, but the specific methods and materials used to achieve the separation of the enantiomers.

General methods for chiral separation are described in patents such as WO1998013034A1 and WO1999033450A2, which mention techniques like gas-liquid or liquid chromatography in a chiral environment, for instance, on a chiral support like silica with a bound chiral ligand. google.comgoogle.com

More specific technologies for the chiral separation of sibutramine have been detailed in scientific literature, which often forms the basis for patent applications. For example, the use of capillary electrophoresis (CE) with cyclodextrin (B1172386) derivatives as chiral selectors has been shown to be an effective method for separating sibutramine enantiomers. nih.gov Research has demonstrated good enantioseparation using methyl-β-cyclodextrin. nih.gov

High-performance liquid chromatography (HPLC) using a non-chiral column with a chiral selector, such as β-cyclodextrin, added to the mobile phase has also been reported as a viable separation technique. These methods, if novel and non-obvious, could be the subject of intellectual property protection.

The table below summarizes the technologies relevant to the chiral separation of sibutramine.

TechnologyDescriptionPotential for Intellectual Property
Diastereomeric Salt CrystallizationFormation of salts with a chiral acid (e.g., tartaric acid, mandelic acid) followed by separation through crystallization. google.comgoogle.comPatents can claim the specific combination of the racemate, resolving agent, and solvent system.
Chiral ChromatographyUse of a chiral stationary phase or a chiral additive in the mobile phase to separate enantiomers. google.comgoogle.comIntellectual property can cover the specific chiral stationary phase or the novel mobile phase composition for sibutramine separation.
Capillary Electrophoresis (CE)Separation based on the differential migration of enantiomers in an electric field in the presence of a chiral selector (e.g., cyclodextrins). nih.govPatents may be directed towards novel chiral selectors, buffer systems, or specific CE conditions for separating sibutramine.

Future Directions in Academic Research on S Sibutramine S Mandelate

Computational Chemistry and Molecular Modeling of Stereospecific Interactions

Future computational studies are poised to provide unprecedented insights into the stereospecific interactions of (S)-Sibutramine (S)-Mandelate at the molecular level. The integration of advanced computational models, particularly with the rise of artificial intelligence and machine learning, will be instrumental in this endeavor.

A primary area of focus will be the use of molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods to model the binding of (S)-Sibutramine to its target proteins, the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. These simulations can elucidate the dynamic nature of the binding process, revealing how the specific three-dimensional arrangement of the (S)-enantiomer leads to a more stable and effective interaction compared to its R-counterpart. Future research will likely investigate the role of protein flexibility and conformational changes upon ligand binding, moving beyond static "lock-and-key" models.

Computational Technique Future Research Application for this compound
Molecular Dynamics (MD)Simulating the binding pathway and residence time of (S)-Sibutramine at SERT and NET.
QM/MMInvestigating the electronic interactions and bond polarization at the binding site.
AI-Powered ModelingPredicting the structure of the (S)-Sibutramine-transporter complex with high accuracy.
Free Energy PerturbationCalculating the binding affinity differences between the (S) and (R) enantiomers.

Exploration of Novel Chiral Resolution Strategies

While methods for resolving racemic sibutramine (B127822) exist, future research will likely focus on developing more efficient, scalable, and environmentally friendly chiral resolution strategies specifically for producing this compound. Diastereomeric salt crystallization is a common method, and studies have shown the effectiveness of tartaric acid derivatives in resolving sibutramine. Future work could systematically investigate a range of chiral resolving agents, including different derivatives of mandelic acid itself, to optimize yield and enantiomeric purity.

Beyond traditional crystallization, novel strategies such as the use of chiral ionic liquids in liquid-liquid extraction could offer greener alternatives to conventional solvents. Moreover, the application of membrane-based separation technologies, which can offer continuous processing and reduced energy consumption, is a promising avenue for future exploration.

Another area of interest is the development of deracemization processes, which combine resolution with in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired (S)-Sibutramine. This would be a significant advancement in the sustainable manufacturing of this single-enantiomer drug.

Resolution Strategy Potential Advantage for this compound Production
Advanced Diastereomeric CrystallizationOptimization of yield and purity through novel resolving agents.
Chiral Ionic Liquid ExtractionGreener and more efficient separation processes.
Membrane-Based SeparationContinuous manufacturing and reduced energy consumption.
DeracemizationPotential for 100% conversion of the racemate to the desired enantiomer.

Deeper Mechanistic Insights into Stereoisomer-Specific Protein Interactions

A deeper understanding of the mechanistic basis for the stereoisomer-specific interactions of (S)-Sibutramine with its target proteins is crucial. While it is known that enantiomers can exhibit different pharmacological and pharmacokinetic profiles, future research should aim to quantify these differences with greater precision.

Advanced biophysical techniques will be at the forefront of this research. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed to determine the binding kinetics (on- and off-rates) and thermodynamics of the (S)- and (R)-enantiomers to SERT and NET. This will provide a more detailed picture than simple affinity measurements.

Furthermore, structural biology techniques such as cryo-electron microscopy (cryo-EM) could be used to obtain high-resolution structures of the transport proteins in complex with each enantiomer. Such studies would reveal the precise atomic contacts and conformational changes that underpin the observed stereoselectivity. Understanding these interactions at a structural level is fundamental to explaining why one enantiomer is more potent or has a different side-effect profile.

The role of the mandelate (B1228975) counter-ion in these interactions also warrants investigation. It is possible that the counter-ion influences the local concentration of the drug near the protein surface or has subtle allosteric effects. Future studies could explore this using a combination of experimental and computational approaches.

Advanced Solid-State Characterization Techniques and Applications

The solid-state properties of a pharmaceutical salt can significantly impact its stability, dissolution rate, and bioavailability. Future research on this compound should leverage advanced solid-state characterization techniques to build a comprehensive understanding of its material properties.

While traditional methods like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are essential for routine analysis, advanced techniques can provide deeper insights. For instance, solid-state nuclear magnetic resonance (ssNMR) spectroscopy can probe the local chemical environment of atoms within the crystal lattice, providing information on intermolecular interactions between the (S)-Sibutramine cation and the (S)-Mandelate anion.

Terahertz spectroscopy is another emerging technique that is sensitive to the collective vibrational modes of the crystal lattice, making it a powerful tool for detecting subtle polymorphic transformations. Additionally, micro-electron diffraction (MicroED) could be employed to determine the crystal structure from extremely small crystals, which can be advantageous when large, high-quality single crystals suitable for conventional X-ray diffraction are difficult to obtain.

The application of these advanced techniques will be crucial for identifying and characterizing different solid forms of this compound, such as polymorphs, hydrates, and solvates, and for understanding how these forms influence the drug's performance.

Technique Application in Future this compound Research
Solid-State NMR (ssNMR)Elucidating intermolecular interactions within the crystal lattice.
Terahertz SpectroscopyDetecting and characterizing polymorphism and phase transitions.
Micro-Electron Diffraction (MicroED)Determining crystal structures from nano- or micro-sized crystals.
Atomic Force Microscopy (AFM)Investigating surface properties and dissolution behavior at the nanoscale.

Q & A

Q. How can researchers ethically justify human studies on this compound given its historical withdrawal from markets?

  • Methodological Answer : Design trials with rigorous risk-benefit assessments, emphasizing novel mechanisms (e.g., enantiomer-specific effects) and stringent inclusion/exclusion criteria. Obtain informed consent detailing potential cardiovascular risks and oversight by independent ethics committees .

Manuscript Preparation & Peer Review

Q. What are common pitfalls in discussing the enantioselective pharmacokinetics of this compound in manuscripts?

  • Methodological Answer : Avoid overgeneralizing results without species-specific PK data. Differentiate between chiral inversion artifacts and true enantiomer stability. Contextualize findings using systematic reviews of related mandelate salts .

Q. How should conflicting data about this compound’s metabolite toxicity be presented in grant proposals?

  • Methodological Answer : Frame contradictions as knowledge gaps justifying further study. Propose metabolomics profiling (e.g., UPLC-QTOF-MS) to identify toxicophores and compare metabolite clearance across models. Highlight alignment with funding priorities (e.g., safer appetite suppressants) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.